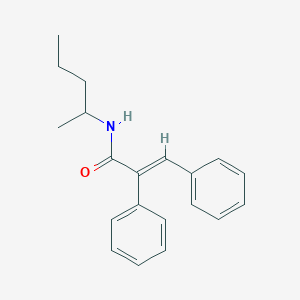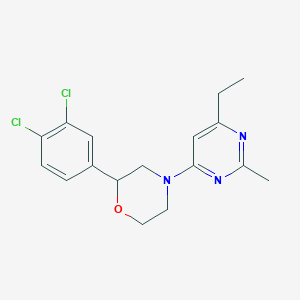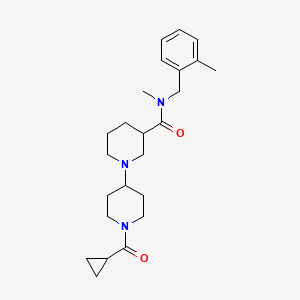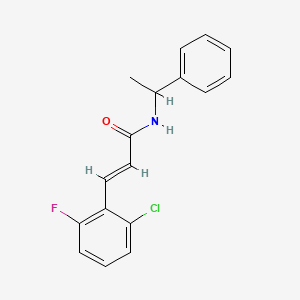![molecular formula C17H20N4O2 B5426060 Methyl 4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]benzoate](/img/structure/B5426060.png)
Methyl 4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]benzoate is a complex organic compound that features a benzoate ester linked to a piperazine ring, which is further substituted with a pyrimidine moiety
作用機序
Target of Action
The primary target of this compound is the Proto-oncogene tyrosine-protein kinase Src . This protein plays a crucial role in cell proliferation, survival, and differentiation, and its dysregulation is often associated with cancer .
Mode of Action
This inhibition could lead to changes in cellular signaling pathways, potentially affecting cell growth and survival .
Biochemical Pathways
Given its target, it is likely that it impacts pathways related to cell growth and survival, such as the pi3k/akt/mtor pathway .
Result of Action
Given its target, it is likely that it could lead to decreased cell proliferation and potentially induce cell death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For example, factors such as pH and temperature can affect the compound’s stability and its interaction with its target . Additionally, the presence of other molecules or drugs could potentially affect its efficacy through drug-drug interactions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]benzoate typically involves the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 1-methylpiperazine with 4-formylbenzoic acid under controlled conditions.
Introduction of the Pyrimidine Moiety: The pyrimidine group is introduced by reacting the piperazine intermediate with 2-chloropyrimidine in the presence of a base such as potassium carbonate.
Esterification: The final step involves esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
化学反応の分析
Types of Reactions
Methyl 4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at the positions ortho to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrimidine derivatives.
科学的研究の応用
Methyl 4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]benzoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition due to its structural similarity to biologically active molecules.
Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules used in various industrial processes.
類似化合物との比較
Similar Compounds
Imatinib: A tyrosine kinase inhibitor used in the treatment of leukemia.
Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile: A potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5).
Uniqueness
Methyl 4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]benzoate is unique due to its specific structural features that allow it to interact with a wide range of biological targets. Its combination of a benzoate ester, piperazine ring, and pyrimidine moiety provides a versatile scaffold for the development of new therapeutic agents .
特性
IUPAC Name |
methyl 4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-23-16(22)15-5-3-14(4-6-15)13-20-9-11-21(12-10-20)17-18-7-2-8-19-17/h2-8H,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUXWYHBENVFXRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[2-(3-methoxyphenyl)vinyl]-5-[(1-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5425979.png)

![2-(3-furyl)-5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridine](/img/structure/B5425992.png)




![1-[6-(2-FLUOROPHENYL)-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE](/img/structure/B5426021.png)
![5-[4-(benzyloxy)benzylidene]-3-(1,1-dioxidotetrahydro-3-thienyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5426048.png)

![N-(2-oxo-2-{[4-(1-piperidinyl)phenyl]amino}ethyl)-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5426056.png)
![N-[1-({[2-(diethylamino)ethyl]amino}carbonyl)-2-(3,4-dimethoxyphenyl)vinyl]-4-methylbenzamide](/img/structure/B5426067.png)
![7-(3-methyl-2-furoyl)-4-thiomorpholin-4-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5426072.png)
![1-[(1-propyl-1H-pyrazol-5-yl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5426074.png)
